Lasiodonin vs. Oridonin and Lasiokaurin: Differential Cytotoxicity in HL-60 Leukemia and A-549 Lung Cancer Cells
In a direct head-to-head comparison of 11 ent-kaurane diterpenoids, Lasiodonin exhibited a distinct potency profile relative to the well-studied analog Oridonin. Against HL-60 leukemia cells, Oridonin (IC50 4.6 µM) was more potent than Lasiodonin (IC50 11.4 µM), a 2.5-fold difference. However, against A-549 lung adenocarcinoma cells, Lasiodonin (IC50 17.5 µM) and Oridonin (IC50 17.5 µM) showed equivalent potency. Lasiokaurin, a structurally similar analog, demonstrated the highest potency against HL-60 cells with an IC50 of 2.0 µM. This data highlights that Lasiodonin's relative efficacy is cell-line dependent and cannot be predicted from class membership [1][2].
| Evidence Dimension | In vitro cytotoxicity (IC50) against human tumor cell lines |
|---|---|
| Target Compound Data | Lasiodonin: HL-60 IC50 = 11.4 µM; A-549 IC50 = 17.5 µM |
| Comparator Or Baseline | Oridonin: HL-60 IC50 = 4.6 µM, A-549 IC50 = 17.5 µM; Lasiokaurin: HL-60 IC50 = 2.0 µM, A-549 IC50 = 11.4 µM; Shikokianin: HL-60 IC50 = 3.4 µM, A-549 IC50 = 18.8 µM |
| Quantified Difference | Lasiodonin is 2.5-fold less potent than Oridonin against HL-60, but equipotent against A-549. Lasiodonin is 5.7-fold less potent than Lasiokaurin against HL-60, and 1.5-fold less potent against A-549. |
| Conditions | MTT assay; HL-60 (leukemia), A-549 (lung adenocarcinoma), and HO-8910 (ovarian cancer) cell lines; 48-72h incubation; isolated from Isodon japonica leaves. |
Why This Matters
Procurement of Lasiodonin is justified for projects requiring a specific activity profile in A-549 lung cancer models where it matches Oridonin's potency, or for studies investigating structure-activity relationships (SAR) where its C-11 hydroxyl group contributes to differential leukemia selectivity compared to analogs.
- [1] Bai, S. P., et al. (2005). Two novel ent-kauranoid diterpenoids from Isodon japonica leaves. Planta Medica, 71(8), 764–769. View Source
- [2] Bai, S. P., et al. (2005). Two Novel ent-Kauranoid Diterpenoids from Isodon japonica Leaves. Planta Medica, 71(8), 764-769. (via Scilit). View Source
